(R)-Repaglinide Ethyl Ester
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Overview
Description
(R)-Repaglinide Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C29H40N2O4 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Identification and Synthesis of Novel Impurities in Repaglinide
Research on Repaglinide, an anti-diabetic drug, identified seven unknown impurities, including derivatives similar in structure to the specified chemical compound. This study highlighted the importance of identifying and synthesizing impurities for drug purity and safety. The impurities were isolated using preparative high-performance liquid chromatography and characterized by various analytical techniques, demonstrating the compound's relevance in ensuring pharmaceutical quality and safety (Kancherla et al., 2018).
Asymmetric Synthesis of Alkaloids
Another application involves the asymmetric intramolecular Michael reaction to construct chiral building blocks for enantioselective alkaloid synthesis. This process is vital for producing optically active compounds, essential in drug development for their specific biological activities (Hirai et al., 1992).
Development of Anti-Juvenile Hormone Agents
In the field of biochemistry and pest management, derivatives of the chemical have been synthesized for their potential as novel anti-juvenile hormone agents. These compounds play a critical role in controlling pest populations by inducing premature metamorphosis in insects, demonstrating the compound's utility in environmental and agricultural applications (Ishiguro et al., 2003).
Synthesis of Repaglinide and Related Compounds
Research on the synthesis of Repaglinide and related compounds, including the specified chemical, focuses on developing efficient production methods. These studies aim to improve the yield, purity, and environmental impact of manufacturing processes for pharmaceutical compounds, illustrating the compound's relevance in industrial chemistry and pharmaceutical manufacturing (We, 2014).
Copolymerization with Styrene
The compound has applications in materials science, specifically in the copolymerization with styrene to create novel polymers. These polymers have potential uses in various industries, including coatings, adhesives, and packaging materials, highlighting the compound's versatility and importance in the development of new materials (Kharas et al., 2015).
Mechanism of Action
Target of Action
Similar compounds like etomidate, an imidazole derivative, have been found to interact with specific γ-aminobutyric acid type a receptor subtypes in the central nervous system
Mode of Action
It’s known that esters can undergo hydrolysis under acidic or basic conditions . This process involves the breaking of the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The exact interaction of ®-Repaglinide Ethyl Ester with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
For instance, ester bonds can be hydrolyzed stepwise, with the common degradation product being phthalic acid, which is finally converted to CO2 and H2O .
Pharmacokinetics
Similar compounds like eicosapentaenoic acid ethyl ester have been studied, and it was found that their pharmacokinetic profile demonstrated a slowly cleared, extensively distributed molecule with dose linearity and comparable exposures with bid and qd regimens .
Result of Action
It’s known that the hydrolysis of esters can lead to the formation of alcohols and carboxylic acids or their salts . These products can have various effects depending on their nature and the context of the reaction.
Action Environment
The action, efficacy, and stability of ®-Repaglinide Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters can be affected by the pH of the environment . Moreover, the presence of specific enzymes, such as esterases, can catalyze the hydrolysis of esters
Properties
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMVLQJMIXDSI-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.